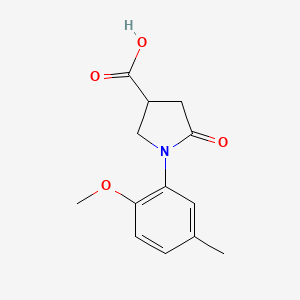

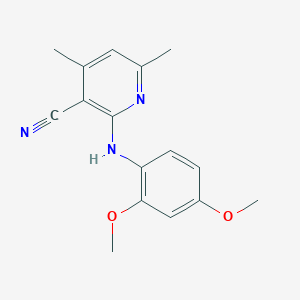

![molecular formula C15H11N5OS B2438884 3-(フェノキシメチル)-6-(ピリジン-4-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール CAS No. 874466-43-0](/img/structure/B2438884.png)

3-(フェノキシメチル)-6-(ピリジン-4-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several synthetic approaches . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can manifest substituents around it in defined three-dimensional representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .科学的研究の応用

- 研究者らは、この配位子を用いて金属錯体を合成しました。 例えば、ZnL₂·2H₂O、CdL₂(H₂O)₂·8H₂O、およびML₂(H₂O)·H₂O(M = Co、Ni)は、水熱法によって合成され、構造的に特徴付けられました 。これらの錯体は、興味深いトポロジーと相互貫入パターンを示し、MOF設計やガス貯蔵、触媒、分離における応用に関連しています。

- ジベンゾイルアセチレンとトリアゾール誘導体を含むワンポット、触媒なし反応は、官能化チアゾロ[3,2-b]トリアゾール、トリアゾロ[1,5-a]ピリミジン、およびトリアゾロ[3,4-b][1,3,4]チアジアジンの合成をもたらしました 。これらの化合物は、創薬、材料科学、または生物活性分子の構成ブロックとして使用される可能性があります。

- 市販の試薬から、新規な窒素豊富な高エネルギー材料、3,5-ビス(3,4-ジアミノ-1,2,4-トリアゾール)-1H-ピラゾールが合成されました。 その単結晶X線解析により、ピラゾールがカチオンとして構成されることに関連するコンホメーション異性体が明らかになりました 。このような材料は、推進剤、爆薬、および火工品に関連しています。

- 4-オキソ-ピリダジノン部分を含む[1,2,4]トリアゾロ[4,3-a]ピラジンの誘導体を設計し、A549、MCF-7、およびHeLa細胞株に対する抗がん活性を評価しました 。これらの化合物は、標的療法開発のためのリードとして役立ちます。

金属有機構造体(MOFs)および配位化学

官能化チアゾロトリアゾールおよびチアジアジン

高エネルギー材料

抗がん剤

作用機序

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is largely dependent on their biological activity. For instance, in their role as antimicrobial agents, these compounds have been found to exhibit IC50 values of 0.87±0.09 to 8.32±1.21 µM against the urease enzyme, as compared with thiourea as the positive control .

将来の方向性

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

特性

IUPAC Name |

3-(phenoxymethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c1-2-4-12(5-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-6-8-16-9-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLXRAUTXNQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

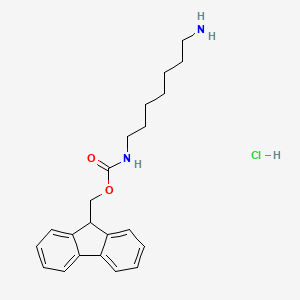

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)

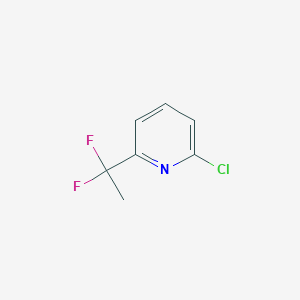

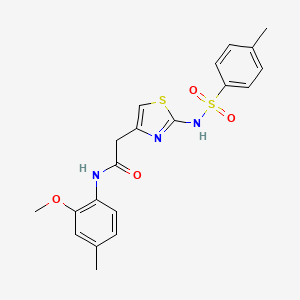

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)

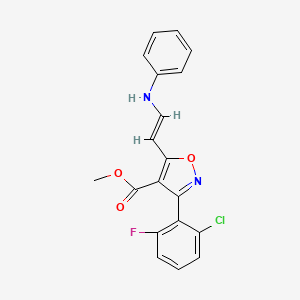

![[3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2438812.png)

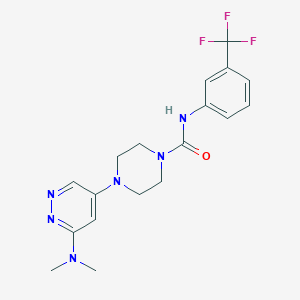

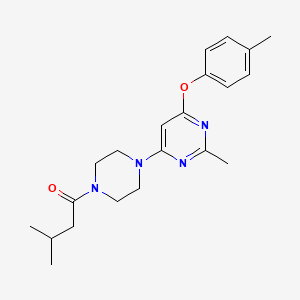

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)